2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C12H7F3N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Boronic acid, halide (e.g., bromopyrimidine), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, H2O
Reduction: NaBH4, LiAlH4, ethanol, THF
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), temperature (50-100°C)
Major Products
Oxidation: 5-Pyrimidinecarboxylic acid, 2-[4-(trifluoromethoxy)phenyl]-
Reduction: 5-Pyrimidinemethanol, 2-[4-(trifluoromethoxy)phenyl]-
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
5-Pyrimidinecarboxaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-[4-(Trifluoromethoxy)phenyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxy group but lacks the pyrimidine ring.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is unique due to the combination of the pyrimidine ring and the trifluoromethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7F3N2O2 |
---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)19-10-3-1-9(2-4-10)11-16-5-8(7-18)6-17-11/h1-7H |
InChI Key |
VOGYSDJRZJJWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C=O)OC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.